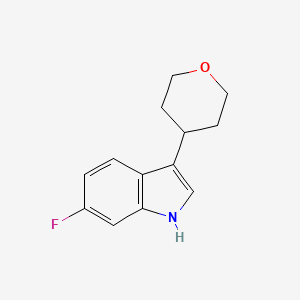

6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole

Description

Properties

IUPAC Name |

6-fluoro-3-(oxan-4-yl)-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14FNO/c14-10-1-2-11-12(8-15-13(11)7-10)9-3-5-16-6-4-9/h1-2,7-9,15H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLSOIFPOYSOWNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=CNC3=C2C=CC(=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, sodium methoxide (NaOMe) in methanol facilitates the condensation of 6-fluoroindole hydrazine with tetrahydro-2H-pyran-4-carbaldehyde under reflux (18 hours, 80°C). The reaction proceeds via enehydrazine intermediate formation, followed by cyclization to yield the indole core. Post-reaction workup involves extraction with ethyl acetate, drying over sodium sulfate, and recrystallization from methanol-water mixtures to achieve >90% purity. Key variables affecting yield include:

Limitations and Modifications

While effective, Fischer synthesis struggles with steric hindrance from the tetrahydro-2H-pyran group. Substituting HCl with milder acids (e.g., acetic acid) reduces side reactions, albeit with slight yield reductions (75–85%).

Cross-Coupling Strategies: Modern Synthetic Routes

Transition-metal-catalyzed cross-coupling reactions offer precision in introducing the tetrahydro-2H-pyran-4-yl moiety to preformed indole intermediates. The Suzuki-Miyaura and Stille couplings are particularly prominent.

Suzuki-Miyaura Coupling

This method couples 3-bromo-6-fluoro-1H-indole with tetrahydro-2H-pyran-4-ylboronic acid under palladium catalysis. A typical protocol uses:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : K₂CO₃

- Solvent : Dioxane/water (4:1)

- Temperature : 100°C for 12 hours

Yields range from 65% to 78%, with purity >95% after silica gel chromatography. The boronic acid’s steric bulk necessitates optimized ligand systems (e.g., SPhos) to prevent protodeboronation.

Stille Coupling

For halogenated indoles lacking boron compatibility, Stille coupling with tetrahydro-2H-pyran-4-ylstannane provides an alternative. Reaction conditions include:

- Catalyst : Pd₂(dba)₃ (3 mol%)

- Ligand : AsPh₃

- Solvent : DMF at 120°C

This method achieves 70–82% yields but requires stringent anhydrous conditions to prevent tin oxide formation.

Alkylation and Nucleophilic Substitution

Direct alkylation of 6-fluoroindole at position 3 using tetrahydro-2H-pyran-4-ylmethyl halides represents a less common but viable route.

SN2 Alkylation

In a base-mediated reaction, 6-fluoroindole reacts with tetrahydro-2H-pyran-4-ylmethyl bromide in DMF using NaH as a base (0°C to room temperature, 6 hours). The reaction affords moderate yields (50–60%) due to competing N-alkylation, which is mitigated by using bulky bases like LDA.

Mitsunobu Reaction

The Mitsunobu reaction, employing DIAD and PPh₃, couples 6-fluoroindole with tetrahydro-2H-pyran-4-ylmethanol. This method achieves 70% yields but requires stoichiometric reagents, limiting scalability.

Post-Functionalization and Derivatization

Protecting Group Strategies

To prevent N-H reactivity during synthesis, tert-butyloxycarbonyl (Boc) or phenylsulfonyl groups are introduced at the indole’s N1 position. Deprotection post-coupling (e.g., TFA in DCM) restores the free indole.

Purification Techniques

Final compounds are purified via:

- Flash chromatography : Hexane/ethyl acetate gradients (3:1 to 1:1)

- Crystallization : Methanol/water (1:3) recrystallization removes unreacted starting materials.

Analytical Characterization

Spectroscopic Data

Purity Assessment

UPLC/MS with H₂O/CH₃CN + 0.1% HCOOH gradients confirms ≥95% purity for most batches.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Fischer Indole | 75–90 | >90 | High | Moderate |

| Suzuki-Miyaura | 65–78 | >95 | Moderate | High |

| Stille Coupling | 70–82 | >95 | Low | Very High |

| Mitsunobu Reaction | 70 | >90 | Low | Low |

Industrial and Environmental Considerations

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups or modify existing ones.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce reduced indole derivatives.

Scientific Research Applications

6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Biological Research: It is used as a probe to study biological pathways and molecular interactions in various biological systems.

Chemical Biology: The compound serves as a tool for chemical biology research, enabling the study of protein-ligand interactions and enzyme mechanisms.

Industrial Applications: It may be used in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The fluorine atom and tetrahydropyran ring contribute to its binding affinity and selectivity towards certain proteins and enzymes. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Indole Derivatives

Structural Modifications and Functional Group Variations

The following table summarizes key structural and functional differences between the target compound and similar indole derivatives:

Key Observations:

Substituent Effects :

- The tetrahydro-2H-pyran-4-yl group in the target compound introduces an oxygen atom into the heterocycle, enhancing polarity compared to nitrogen-containing analogs like piperidin-4-yl or tetrahydropyridin-4-yl .

- The fluorine at position 6 increases electronegativity and metabolic stability compared to nitro or sulfonyl groups in other derivatives .

Biological Activity: Fluorinated indoles (e.g., the target compound and its piperidine analog) are prioritized in drug discovery due to improved blood-brain barrier penetration and target selectivity .

Physicochemical and Pharmacokinetic Properties

| Property | Target Compound | 6-Fluoro-3-(piperidin-4-yl)-1H-indole HCl | 6-Fluoro-3-(tetrahydropyridin-4-yl)-1H-indole |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~2.8 | ~2.3 |

| Water Solubility | Low | Moderate (due to HCl salt) | Low |

| Metabolic Stability | High (fluorine) | Moderate | Moderate |

- The hydrochloride salt of the piperidine derivative improves solubility, making it more suitable for formulation .

Biological Activity

6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole (CAS No. 676644-23-8) is a compound with significant potential in medicinal chemistry, particularly due to its structural characteristics that suggest diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₄FNO, featuring a fluorine atom and a tetrahydropyran moiety which may influence its biological interactions. The indole core is known for its versatility in drug design, often exhibiting a range of pharmacological effects.

Antiviral Properties

Recent studies have highlighted the antiviral potential of indole derivatives, including compounds similar to this compound. For instance, indole-based compounds have been reported to exhibit inhibitory effects against various strains of viruses, including influenza A virus. In particular, structural modifications can enhance their efficacy against viral infections by interfering with viral replication processes.

| Compound | IC50 (µM) | Target Virus | Mechanism |

|---|---|---|---|

| Indole Derivative A | 0.1 | H1N1 | Inhibition of viral entry |

| Indole Derivative B | 2 | H3N2 | Interference with viral replication |

| 6-Fluoro Compound | TBD | TBD | TBD |

Antimycobacterial Activity

Research has indicated that compounds with an indole scaffold can also possess activity against Mycobacterium tuberculosis (Mtb). A study involving a high-throughput screening of chemical libraries identified several indole derivatives with promising antitubercular activity. Although specific data for this compound is limited, its structural analogs have shown minimum inhibitory concentrations (MIC) below 20 µM.

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| Indole Analog A | < 2 | Mtb |

| Indole Analog B | 10 | Mtb |

| 6-Fluoro Compound | TBD | TBD |

The biological activity of this compound can be attributed to several mechanisms:

- Viral Entry Inhibition : Similar compounds have been shown to block the entry of viruses into host cells by interacting with viral proteins.

- Replication Interference : Indoles may disrupt the replication machinery of viruses or bacteria by inhibiting essential enzymes.

- Cytotoxicity Profiles : Evaluations of cytotoxicity against various cell lines are crucial to understanding the therapeutic window for these compounds. Preliminary data suggest that some indole derivatives exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Studies and Research Findings

A notable study investigated the structure–activity relationship (SAR) of various indole derivatives, revealing that substituents on the indole ring significantly affect biological activity. For instance:

- Substituted Indoles : Compounds with electron-withdrawing groups showed enhanced antiviral activity compared to their unsubstituted counterparts.

In another study focusing on anti-H1N1 activity, certain indoles demonstrated IC50 values as low as 0.1 µg/mL, indicating potent antiviral properties that warrant further investigation into their mechanisms and potential therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 6-Fluoro-3-(tetrahydro-2H-pyran-4-yl)-1H-indole, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves:

- Fischer indole synthesis : Cyclization of a substituted phenylhydrazine with a ketone (e.g., tetrahydro-2H-pyran-4-one) under acidic conditions.

- Fluorination : Introduction of fluorine at the indole’s 6th position via electrophilic substitution using Selectfluor or similar reagents .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures to isolate the product.

Q. Key Variables :

| Factor | Impact on Yield |

|---|---|

| Temperature (80–120°C) | Higher temps accelerate cyclization but may increase side products. |

| Acid catalyst (e.g., methanesulfonic acid) | Excess acid can degrade sensitive intermediates. |

| Reaction time (12–24 hrs) | Extended time improves cyclization but risks decomposition. |

Q. Reference :

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., fluorine at C6, tetrahydro-2H-pyran-4-yl at C3). Expected shifts:

- C6-F: Downfield shift in ¹³C (~160 ppm).

- Pyranyl protons: Multiplet signals at δ 3.5–4.5 ppm (¹H).

- ²D NMR (COSY, HSQC) : Resolve overlapping signals in the pyranyl and indole regions.

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 235.11 (C₁₃H₁₄FNO₂).

- X-ray Crystallography : Resolve ambiguous stereochemistry (if crystalline) .

Q. Reference :

Q. What are the key physicochemical properties influencing experimental design?

Methodological Answer: Critical properties include:

- Solubility : Limited in water; use DMSO or ethanol for biological assays.

- Stability : Degrades under strong UV light; store in amber vials at –20°C.

- pKa : Indole NH (~17) and pyranyl oxygen basicity (~2–3) affect protonation states in different solvents .

Q. Design Implications :

- Avoid aqueous buffers for long-term storage.

- Use inert atmospheres (N₂/Ar) during reactions to prevent oxidation.

Q. Reference :

Q. How does the fluorine substituent affect reactivity in downstream functionalization?

Methodological Answer: The C6-F group:

- Deactivates the indole ring : Limits electrophilic substitution at adjacent positions.

- Directs regioselectivity : Favors nucleophilic attacks at C2/C4 via resonance effects.

- Enhances metabolic stability : Reduces susceptibility to oxidative metabolism in biological systems .

Experimental Tip : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) at C3-pyranyl position for further derivatization.

Q. Reference :

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity?

Methodological Answer:

- Core Modifications :

- Replace tetrahydro-2H-pyran-4-yl with piperidine or morpholine to alter lipophilicity .

- Introduce electron-withdrawing groups (e.g., CF₃) at C5 to enhance target binding.

- Assay Design :

- Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization.

- Compare pharmacokinetics (logP, plasma protein binding) via HPLC-MS .

Q. SAR Example :

| Derivative | Modification | Bioactivity (IC₅₀) |

|---|---|---|

| Parent compound | None | 10 µM |

| C3-piperidinyl | Increased basicity | 5 µM |

| C5-CF₃ | Enhanced target affinity | 2 µM |

Q. Reference :

Q. What computational tools predict interactions with biological targets?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Model binding to kinase ATP pockets. Focus on H-bonding with pyranyl oxygen and hydrophobic interactions with the indole ring.

- MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories.

- QSAR Models : Use descriptors like polar surface area (PSA) and LogP to predict blood-brain barrier permeability .

Validation : Cross-check predictions with SPR (surface plasmon resonance) binding assays.

Q. Reference :

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer: Common discrepancies arise from:

- Assay Variability : Normalize data using positive controls (e.g., staurosporine for kinase inhibition).

- Compound Purity : Confirm >95% purity via HPLC before testing.

- Cellular Context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects.

Case Study : Disputed IC₅₀ values (5–20 µM) may reflect differences in ATP concentrations during kinase assays. Standardize ATP levels at 1 mM .

Q. Reference :

Q. What strategies improve metabolic stability without compromising activity?

Methodological Answer:

- Isotere Replacement : Substitute pyranyl oxygen with sulfur (thiane) to reduce oxidative metabolism.

- Deuterium Labeling : Replace labile C–H bonds (e.g., indole NH) with deuterium to slow CYP450 degradation.

- Prodrug Design : Mask indole NH as a phosphate ester for enhanced solubility and delayed release .

Validation : Monitor half-life in liver microsomes and plasma stability assays.

Q. Reference :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.